molecular formula C18H26O6 B12519487 Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate CAS No. 656813-24-0

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate

Cat. No.: B12519487
CAS No.: 656813-24-0
M. Wt: 338.4 g/mol
InChI Key: LHSDZXWGMVINHT-UHFFFAOYSA-N
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Description

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is a diester derivative of phthalic acid, where the carboxyl groups at the 1,2-positions of the benzene ring are esterified with [(butan-2-yl)oxy]methyl substituents. This compound belongs to the broader class of phthalate esters, which are widely studied for their applications in industrial processes (e.g., plasticizers, solvents) and bioactive properties (e.g., antimicrobial, anti-inflammatory) . These analogs provide a foundation for inferring the properties and applications of the butan-2-yl derivative.

Properties

CAS No.

656813-24-0

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

bis(butan-2-yloxymethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O6/c1-5-13(3)21-11-23-17(19)15-9-7-8-10-16(15)18(20)24-12-22-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

LHSDZXWGMVINHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCOC(=O)C1=CC=CC=C1C(=O)OCOC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzene-1,2-dicarboxylic acid derivatives.

    Reduction: Benzene-1,2-dimethanol derivatives.

    Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.

Scientific Research Applications

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, physicochemical, and functional properties of phthalate esters are highly dependent on the nature of their alkyl/aryl substituents. Below is a detailed comparison based on evidence-derived data:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Biological Activity Reference
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate (DEHP) 2-ethylhexyl 390.56 Plasticizer, endocrine disruptor Antimicrobial (vs. Shigella dysenteriae, E. coli); potential drug candidate
Dioctyl benzene-1,2-dicarboxylate Octyl ~494.7* Therapeutic agent High binding affinity to anti-inflammatory (1S1P) and analgesic (TYR148) proteins
Diethyl benzene-1,2-dicarboxylate Ethyl 222.24 Flavor compound in tea Contributes to floral aroma in black tea
Bis(2-methylpropyl) benzene-1,2-dicarboxylate Isobutyl 278.35 Minor component in plant extracts Not explicitly reported; structural similarity suggests endocrine-disrupting potential
Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate [(Butan-2-yl)oxy]methyl ~328.3* Hypothesized: Intermediate hydrophobicity Likely shares plasticizer/antimicrobial traits with shorter-chain analogs N/A

*Estimated based on substituent contributions.

Key Findings

Structural Impact on Physicochemical Properties :

  • Longer alkyl chains (e.g., 2-ethylhexyl in DEHP) increase hydrophobicity (logP = 0.79780 for DEHP ), enhancing suitability as plasticizers .
  • Shorter chains (e.g., ethyl) reduce molecular weight and volatility, making them volatile aroma contributors in teas .

Biological Activity :

  • Antimicrobial Effects : DEHP exhibits efficacy against diarrhoea-causing pathogens, attributed to its ability to disrupt microbial membranes .
  • Protein Binding : Dioctyl derivatives show strong interactions with anti-inflammatory (e.g., ASN68, GLU67) and analgesic (e.g., TRP387) protein residues .
  • Endocrine Disruption : Phthalates with branched alkyl groups (e.g., bis(2-methylpropyl)) are structurally similar to priority endocrine disruptors like dibutyl phthalate (DBP) .

Environmental and Health Concerns :

  • DEHP and benzyl butyl phthalate (BBP) are prioritized endocrine disruptors due to their persistence and toxicity .
  • Structural similarity assessments (e.g., SIN List) highlight risks of reproductive toxicity and bioaccumulation across phthalates .

Biological Activity

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate, commonly referred to as a derivative of phthalic acid, has garnered attention for its potential biological activities. This compound is synthesized through the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) and butan-2-ol, resulting in a structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H22O4\text{C}_{16}\text{H}_{22}\text{O}_4

This structure consists of two butan-2-yl groups attached to a central benzene ring that is further substituted with two carboxylate groups. The presence of these functional groups is crucial in determining the compound's biological activity.

Antioxidant Activity

Research indicates that derivatives of phthalic acid, including this compound, may exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

Case Study:
A study evaluated the antioxidant capacity of various phthalate esters and found that compounds with similar structures demonstrated significant radical scavenging activity, suggesting that this compound could also possess similar efficacy in biological systems .

Anticancer Potential

Emerging studies suggest that phthalate esters can influence cancer cell proliferation and apoptosis. The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Research Findings:

  • Cell Line Studies: In vitro studies on cancer cell lines treated with phthalate derivatives showed inhibited growth and induced apoptosis through caspase activation.
  • Mechanistic Insights: The compound's ability to affect gene expression related to cell cycle regulation has been documented, indicating a potential role in cancer therapeutics .

Pharmacological Profiles

Activity Description References
AntioxidantNeutralizes free radicals; protects against oxidative stress
AnticancerInduces apoptosis in cancer cells; modulates signaling pathways
Anti-inflammatoryMay reduce inflammation through inhibition of pro-inflammatory cytokines

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Esterification Reaction: Phthalic acid reacts with butan-2-ol in the presence of an acid catalyst.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

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